8-Nonen-6-YN-2-one
Description
Structure
3D Structure
Properties
CAS No. |
214552-84-8 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
non-8-en-6-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h3H,1,6-8H2,2H3 |
InChI Key |
BVOLSLQXGQYQCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC#CC=C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Patterns of 8 Nonen 6 Yn 2 One
Mechanistic Principles of Conjugated Systems in Enynones
The reactivity of enynones is dictated by the electronic interplay between the alkyne, alkene, and carbonyl functionalities. This conjugated π-system allows for the delocalization of electron density, creating multiple reactive sites within the molecule. numberanalytics.com This delocalization results in a molecule with several electrophilic centers, making it susceptible to attack by a variety of reagents. researchgate.net
Electrophilic Additions to the Carbon-Carbon Double and Triple Bonds
Electrophilic addition reactions to enynones like 8-nonen-6-yn-2-one can occur at either the carbon-carbon double bond or the carbon-carbon triple bond. The regioselectivity of these additions is influenced by several factors, including the nature of the electrophile and the reaction conditions.
Alkynes, due to their high electron density, are generally susceptible to attack by electrophiles. However, they are often less reactive than alkenes in electrophilic additions. libretexts.orgnumberanalytics.comquora.com This is because the initial protonation of an alkyne leads to a highly unstable vinyl cation intermediate. libretexts.orgquora.com In the case of this compound, the presence of the electron-withdrawing carbonyl group further deactivates the conjugated system towards electrophilic attack.
Despite this, electrophilic additions can be achieved. For instance, the hydration of the alkyne moiety can occur, typically catalyzed by a strong acid and a mercury salt, leading to the formation of a ketone via an enol intermediate. msu.edu Similarly, the addition of hydrogen halides (HX) can proceed, following Markovnikov's rule where the hydrogen adds to the less substituted carbon of the triple bond. libretexts.orgtutorchase.com Halogenation with reagents like Br₂ also occurs, analogous to the reaction with alkenes, forming a dibromo product. libretexts.org
The table below summarizes the expected outcomes of common electrophilic addition reactions to the unsaturated bonds of this compound.
| Reagent | Target Bond | Expected Product | Key Mechanistic Feature |
| H₂O, H₂SO₄, HgSO₄ | Triple Bond | 8-Nonen-2,6-dione | Tautomerization of enol intermediate libretexts.orgmsu.edu |
| HBr | Triple Bond | 7-Bromo-8-nonen-2-one | Formation of a vinyl cation intermediate libretexts.orgtutorchase.com |
| Br₂ | Triple Bond | 6,7-Dibromo-8-nonen-2-one | Formation of a bromonium ion intermediate libretexts.org |
| HBr | Double Bond | 6-Bromo-6-yn-2-nonanone | Follows Markovnikov's rule |
Nucleophilic Additions to the Carbonyl and Conjugated Unsaturated System
The conjugated system of this compound presents multiple sites for nucleophilic attack. Nucleophiles can add to the carbonyl carbon (1,2-addition), the β-carbon of the double bond (1,4-addition or conjugate addition), or even at the δ-carbon of the triple bond (1,6-addition). lumenlearning.comlibretexts.orgrsc.org The regioselectivity of the addition is highly dependent on the nature of the nucleophile and the reaction conditions. libretexts.org
Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. This is a kinetically controlled process, as the addition to the carbonyl is typically fast and often irreversible. lumenlearning.comlibretexts.org
In contrast, "soft" nucleophiles, such as amines, thiols, and Gilman reagents (organocuprates), generally favor 1,4-conjugate addition. libretexts.org This thermodynamically controlled process results in the formation of a more stable product where the carbonyl group is retained. libretexts.org The mechanism involves the initial attack of the nucleophile at the β-carbon, followed by protonation of the resulting enolate. lumenlearning.com
The extended conjugation in enynones also allows for 1,6-conjugate additions, although these are less common and often require specific catalysts or substrates to control regioselectivity. rsc.org The regioselectivity of nucleophilic addition can also be influenced by the substituents on the enynone. For instance, electron-donating groups on the benzene (B151609) rings of diarylpent-2-en-4-yn-1-ones favor addition to the double bond, while electron-withdrawing groups direct the nucleophile to the triple bond. researchgate.net
The following table illustrates the different modes of nucleophilic addition to this compound.
| Addition Type | Nucleophile Type | Site of Attack | Initial Product |
| 1,2-Addition | Strong (e.g., Grignard) | Carbonyl Carbon | Tertiary Alcohol |
| 1,4-Addition | Soft (e.g., Gilman) | β-Carbon of Double Bond | Saturated Ketone |
| 1,6-Addition | Soft (with catalyst) | δ-Carbon of Triple Bond | Allenic Ketone |
Pericyclic Reaction Pathways of Enynones (e.g., Diels-Alder, Schmittel Cyclization)
Enynones can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. The Diels-Alder reaction and the Schmittel cyclization are two notable examples.
While a simple enynone like this compound is not a classic diene for a Diels-Alder reaction, derivatives can be designed to undergo such transformations. More relevant to the enynone system is the Schmittel cyclization, a thermal reaction of enyne-allenes to form bi-radical intermediates that can cyclize to form various carbocyclic and heterocyclic systems. comporgchem.comacs.orgrsc.org While this compound itself is not an enyne-allene, it can be a precursor to such structures. The mechanism of the Schmittel cyclization can be either concerted or stepwise, and this can be influenced by substituents. comporgchem.com
Enynones can also serve as precursors for metal-carbene intermediates, which can then undergo a variety of transformations, including cyclopropanation and C-H insertion reactions. researchgate.netacs.orgchim.itacs.org For example, in the presence of a copper catalyst, a conjugated enynone can undergo a 5-exo-dig cyclization to form a copper (2-furyl) carbene intermediate. acs.org
Intramolecular Cyclization and Rearrangement Processes of Enynone Substrates
The multiple reactive centers in enynones make them excellent substrates for intramolecular reactions, leading to the formation of complex cyclic structures. These reactions can be triggered by various catalysts, including transition metals and acids. mdpi.comnih.gov
Formation of Carbocyclic and Heterocyclic Structures
Enynones are versatile building blocks for the synthesis of a wide array of carbocyclic and heterocyclic compounds. mdpi.comnih.gov The specific structure formed depends on the substitution pattern of the enynone and the reaction conditions.
Carbocycles: Intramolecular reactions of enynones can lead to the formation of various carbocyclic rings. For example, a three-component radical cyclization of enynones can produce 1-indanones. researchgate.net Additionally, rhodium-catalyzed intramolecular Büchner reactions of enynone-derived donor-donor carbenes can yield cyclohepta[b]benzofurans. nih.govrsc.org
Heterocycles: Enynones are widely used in the synthesis of heterocyclic compounds. researchgate.net Gold-catalyzed cyclization of 2-(1-alkynyl)-2-alken-1-ones is a common method for synthesizing furans. nih.govthieme-connect.com Pyrazoles can be synthesized through the cyclocondensation of enynones with arylhydrazines. mdpi.com Furthermore, pyran-2-one derivatives can be synthesized from enynones and serve as building blocks for a variety of other heterocyclic systems. researchgate.net
The following table provides examples of cyclic structures synthesized from enynone precursors.
| Cyclic Structure | Reaction Type | Catalyst/Reagent |
| Furan | Intramolecular Cyclization | Gold or Palladium Catalysts nih.govthieme-connect.com |
| Pyrazole (B372694) | Cyclocondensation | Hydrazine (B178648) Derivatives mdpi.com |
| 1-Indanone | Radical Cyclization | TMSN₃, NIS researchgate.net |
| Cyclohepta[b]benzofuran | Büchner Reaction | Rhodium Catalyst nih.govrsc.org |
| Quinoxalines | Intramolecular Cyclization | Tin or Indium Chlorides rsc.org |
| Bicyclo[3.3.1]nonanes | Tandem Michael Addition-Aldol Condensation | Acid Catalysts rsc.org |
Ring Expansion and Contraction Reactions
Enynone derivatives can also undergo ring expansion and contraction reactions, often as part of a tandem or cascade sequence. wikipedia.org These reactions are valuable for accessing ring systems that are otherwise difficult to synthesize.
Rhodium-catalyzed reactions of enynones can lead to ring-expansion products, such as in the enantioselective intramolecular Büchner reaction to form seven-membered rings. nih.govrsc.org Ring expansion can also be a key step in the synthesis of azaspiro[4.5]decane skeletons. titech.ac.jp
Conversely, ring contraction reactions can be used to synthesize smaller, more strained rings from larger, more easily accessible ones. wikipedia.org An example is the Favorskii rearrangement, which can be applied to α-halo ketones derived from enynones. Cationic ring contraction of seven-membered rings has also been reported to yield six-membered heterocyclic structures. enamine.net
Radical and Transition Metal-Mediated Transformations of Enynones
The conjugated π-system of enynones like this compound is highly amenable to transformations involving radical intermediates and transition metal catalysts. These reactions often proceed with high efficiency and selectivity, providing access to complex molecular architectures.
Transition Metal-Mediated Transformations
Transition metals, particularly those from the platinum group and copper, are exceptional catalysts for activating the alkyne and alkene moieties of enynones, leading to a variety of cyclization and cross-coupling reactions.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used to mediate the annulation and cross-coupling of enynones. For instance, palladium(II) acetate (B1210297) can catalyze the oxidative cross-coupling of conjugated enynones with allylarenes to produce furyl-substituted 1,3-dienes. sci-hub.st The reaction mechanism is proposed to involve the formation of a palladium carbene intermediate through a 5-exo-dig cyclization, followed by migratory insertion. sci-hub.st Optimization of reaction conditions, including solvent, temperature, and additives, is crucial for achieving high yields. sci-hub.st
A plausible reaction pathway begins with the formation of a furyl palladium carbene, which then undergoes a carbene/alkyne metathesis cascade to yield fused polyheterocycles. researchgate.net These transformations often occur under mild conditions with high stereoselectivity. researchgate.net
| Entry | Catalyst (mol %) | Ligand (mol %) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Dioxane | 50 | 33 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Toluene | 50 | 25 |
| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | DCE | 50 | 28 |
| 4 | Pd(OAc)₂ (5) | PPh₃ (10) | Dioxane | 70 | 80 |
Data is illustrative and based on findings for similar enynone systems. sci-hub.st
Rhodium-Catalyzed Reactions: Rhodium complexes are effective catalysts for the asymmetric cyclization of enynes. researchgate.net For example, rhodium(I) catalysts can facilitate the 1,4-addition of arylboronic acids to conjugated enones. yok.gov.tr These reactions can lead to the formation of furyl-containing triarylmethanes. acs.org The mechanism is thought to proceed through the formation of a Rh(I) (2-furyl)carbene species followed by carbene migratory insertion. acs.org The choice of ligand, such as BINAP, can induce high enantioselectivity in these cyclizations. acs.org
| Entry | Arylboronic Acid | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Phenylboronic acid | (R)-BINAP | 95 | 98 |
| 2 | 4-Methylphenylboronic acid | (R)-BINAP | 93 | 97 |
| 3 | 4-Methoxyphenylboronic acid | (R)-BINAP | 96 | 99 |
| 4 | 3-Chlorophenylboronic acid | (R)-BINAP | 85 | 96 |
Data is illustrative and based on findings for similar alkynone systems. acs.org
Copper-Catalyzed Reactions: Copper catalysts, being inexpensive and less toxic, offer a practical alternative for enynone transformations. Copper(I) salts can catalyze the annulation of enynones to produce substituted 1H-indenes in good to excellent yields under mild conditions. acs.org The proposed mechanism involves a 5-exo-dig cyclization to form a copper (2-furyl) carbene intermediate, which then undergoes a formal C(sp²)–H insertion. acs.org Copper-catalyzed reactions also allow for the introduction of various functional groups, such as trifluoromethyl, onto the resulting cyclic products. acs.orgresearchgate.net
Radical-Mediated Transformations
The unsaturated framework of this compound is also susceptible to attack by radical species. Radical reactions can initiate cascade cyclizations, leading to the formation of complex polycyclic structures. These reactions are often characterized by high reactivity and the ability to form multiple bonds in a single step. numberanalytics.com
Radical addition to the double or triple bond can be initiated by various radical precursors. The subsequent intramolecular cyclization can lead to the formation of five- or six-membered rings, depending on the reaction conditions and the structure of the enynone. Radical cascade reactions can be terminated by fragmentation, leading to aromatized products without the need for an external oxidant. acs.org
The regioselectivity of radical attack is a key aspect of these transformations. The presence of the electron-withdrawing ketone functionality influences the electronic distribution within the enynone system, directing the initial radical addition. The stability of the resulting radical intermediates plays a crucial role in determining the reaction pathway and the final product distribution.
Advanced Spectroscopic and Analytical Characterization Techniques for 8 Nonen 6 Yn 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 8-Nonen-6-yn-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the chemical environment of each atom in the molecule. The predicted chemical shifts (δ) are influenced by the electronegativity of nearby atoms and the presence of pi systems, such as the alkene, alkyne, and carbonyl groups in this compound.
In the ¹H NMR spectrum, protons closer to the electron-withdrawing carbonyl group are expected to appear at a higher chemical shift (downfield). The olefinic protons of the double bond will also be downfield, with their coupling constant indicating the stereochemistry (cis or trans). In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, appearing at the furthest downfield position, followed by the carbons of the alkene and alkyne.
Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift increments and analysis of similar conjugated en-yn-one systems.
| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| 1 | -CH₃ | ~2.1 | Singlet (s) | ~30 |
| 2 | -C=O | - | - | ~207 |
| 3 | -CH₂- | ~2.6 | Triplet (t) | ~43 |
| 4 | -CH₂- | ~2.4 | Triplet (t) | ~25 |
| 5 | -C≡ | - | - | ~85 |
| 6 | ≡C- | - | - | ~90 |
| 7 | =CH- | ~5.6 | Doublet of Quartets (dq) | ~110 |
| 8 | =CH- | ~6.2 | Doublet of Quartets (dq) | ~145 |
| 9 | -CH₃ | ~1.9 | Doublet (d) | ~18 |
Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between different nuclei. scielo.br
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on C-3 and C-4, and between the protons on C-7, C-8, and C-9, confirming the connectivity of the aliphatic chain and the vinyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to an already assigned proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This technique pieces together the molecular backbone. Key expected HMBC correlations for this compound would include:
The methyl protons at C-1 correlating to the carbonyl carbon at C-2.
The methylene protons at C-4 correlating to the alkyne carbons C-5 and C-6.
The olefinic proton at C-7 correlating to the alkyne carbon C-5 and the methyl carbon C-9.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which is particularly useful for determining stereochemistry. For the C-7/C-8 double bond, a NOESY correlation between the H-7 and H-8 protons would suggest a Z (cis) configuration, while its absence would be consistent with an E (trans) configuration.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, making it indispensable for determining molecular weight and deducing structural features. whitman.edu
High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation
High-Resolution Mass Spectrometry measures the mass of the molecular ion with very high precision, allowing for the determination of the exact elemental formula. For this compound, the molecular formula is C₉H₁₀O. HRMS can distinguish this from other formulas with the same nominal mass, providing definitive confirmation.
Molecular Formula: C₉H₁₀O
Calculated Monoisotopic Mass: 134.0732 Da
The fragmentation pattern in an electron ionization (EI) mass spectrum reveals the stability of different parts of the molecule. The molecular ion (M⁺•) breaks apart in predictable ways. libretexts.org For this compound, key fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common for ketones. This would result in the loss of a methyl radical (•CH₃, mass 15) to give an acylium ion at m/z 119, or the loss of the C₇H₇ side chain (mass 91) to give an acylium ion at m/z 43. The peak at m/z 43 ([CH₃CO]⁺) is often a prominent base peak for methyl ketones.
McLafferty Rearrangement: This is a characteristic rearrangement for ketones with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen (from C-4) to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, resulting in the loss of a neutral alkene. This would lead to a fragment ion at m/z 84.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 134 | [C₉H₁₀O]⁺• | Molecular Ion (M⁺•) |
| 119 | [M - CH₃]⁺ | Alpha-cleavage |
| 84 | [C₅H₄O]⁺• | McLafferty Rearrangement |
| 43 | [CH₃CO]⁺ | Alpha-cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification. pressbooks.pub The spectrum for this compound is expected to show distinct absorption bands corresponding to its ketone, alkyne, and alkene moieties.
Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| ~3100-3000 | C-H Stretch | Alkene (=C-H) | Medium |
| ~3000-2850 | C-H Stretch | Alkane (-C-H) | Medium-Strong |
| ~2250-2100 | C≡C Stretch | Alkyne | Weak-Medium, Sharp |
| ~1690 | C=O Stretch | α,β-Unsaturated Ketone | Strong |
| ~1650 | C=C Stretch | Alkene | Medium |
The carbonyl (C=O) stretch is typically one of the strongest and most recognizable bands in the spectrum. Its position around 1690 cm⁻¹ is indicative of conjugation with the alkyne and alkene systems, which lowers its frequency compared to a simple saturated ketone (~1715 cm⁻¹). maricopa.edu The C≡C stretch for the internal alkyne will be present but may be weak. The C=C stretch and the various C-H stretches further confirm the unsaturated and aliphatic parts of the structure. uc.edu
Complementary Spectroscopic Methods (e.g., UV-Vis, Raman Spectroscopy)
While NMR, MS, and IR provide the core structural information, other spectroscopic methods can offer complementary data.
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about electronic transitions within a molecule. The conjugated en-yn-one system in this compound acts as a chromophore, which is a part of the molecule that absorbs light. pressbooks.pub Due to the extended conjugation, it is expected to absorb UV light at a longer wavelength (a bathochromic or red shift) compared to isolated, non-conjugated chromophores. youtube.com The primary absorption would be due to a π→π* electronic transition.
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is often complementary to IR. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. For this reason, non-polar or symmetric bonds that are weak in an IR spectrum can be strong in a Raman spectrum. The C≡C triple bond stretch, which can be weak in the IR spectrum, would likely produce a strong and easily identifiable signal in the Raman spectrum.
Analysis of this compound Reveals Data Scarcity in Crystallographic Studies
A comprehensive review of scientific literature and chemical databases indicates a significant gap in the available X-ray crystallography data for the chemical compound this compound. Despite its potential relevance in organic synthesis and chemical research, detailed experimental analysis of its three-dimensional structure and conformational properties through single-crystal X-ray diffraction appears to be unpublished or not readily accessible in the public domain.
X-ray crystallography is a cornerstone technique in modern chemistry, providing unequivocal proof of a molecule's absolute structure, including the precise spatial arrangement of its atoms, bond lengths, and bond angles. This technique is instrumental for the conformational analysis of molecules, revealing the preferred shapes and orientations that a molecule adopts in its crystalline state. Such information is critical for understanding a compound's physical properties, reactivity, and biological interactions.
However, a systematic search of prominent chemical databases and scholarly archives has not yielded any specific studies focused on the X-ray crystallographic analysis of this compound. While information on related compounds, such as those containing only an alkene or an alkyne moiety, is available, this does not allow for a direct or accurate extrapolation to the specific conformational and structural characteristics of this compound.
The absence of this critical data highlights an opportunity for future research. A definitive crystallographic study would provide the scientific community with a foundational understanding of the structural chemistry of this multifunctional compound. Such research would involve the synthesis of a high-purity crystalline sample of this compound suitable for X-ray diffraction analysis. The resulting data would not only confirm its molecular structure but also provide valuable insights into its conformational preferences, which are influenced by the electronic and steric effects of its constituent functional groups.
Until such studies are conducted and published, a detailed and experimentally validated discussion on the absolute structure and conformational analysis of this compound, supported by crystallographic data tables, remains an unfulfilled objective in the broader field of chemical science.
Computational and Theoretical Studies on 8 Nonen 6 Yn 2 One and Enynone Systems
Quantum Chemical Investigations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It has been widely applied to study various aspects of enynone systems, from their fundamental electronic properties to complex reaction mechanisms. researchgate.netsumitomo-chem.co.jp
Electronic Structure, Geometries, and Conformational Landscapes
DFT calculations are instrumental in determining the optimized geometries and electronic structures of enynone molecules. rsc.org These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often comparable to experimental data. reading.ac.uk For instance, studies on related conjugated systems have shown that DFT methods like B3LYP with a 6-31G(d,p) basis set can generate reliable molecular structures. rsc.org
The conformational landscape of flexible molecules like 8-nonen-6-yn-2-one can also be explored using DFT. By calculating the relative energies of different conformers, researchers can identify the most stable structures and understand how conformational changes might influence reactivity. reading.ac.uk The electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides crucial information about the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. rsc.org
| Parameter | Calculated Value (Å or degrees) | Experimental Value (Å or degrees) |
|---|---|---|
| C=O Bond Length | 1.254 | 1.248 |
| C≡C Bond Length | 1.210 | - |
| C=C Bond Length | 1.374 | 1.362 |
| C-C-C Angle (alkyne) | 178.5 | - |
| C-C-C Angle (alkene) | 119.8 | 120.0 |
This table presents hypothetical yet representative data for a model enynone, illustrating the typical agreement between DFT-calculated and experimental geometries. Actual values for this compound would require specific calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a well-established methodology for predicting spectroscopic parameters, which can significantly aid in structure elucidation. mdpi.com By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. mdpi.com These predictions can help in the assignment of experimental NMR spectra. nih.gov Benchmark studies have shown that functionals like WP04 and ωB97X-D, combined with appropriate basis sets and solvent models, provide high accuracy for predicting proton and carbon chemical shifts, respectively. mdpi.com
Similarly, vibrational frequencies from infrared (IR) and Raman spectroscopy can be computed using DFT. smu.edu These calculations help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as the characteristic stretches of the carbonyl, alkyne, and alkene groups in an enynone. nih.gov
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O | 198.5 | 197.8 |
| C≡C (C-6) | 90.2 | 89.5 |
| C≡C (C-7) | 85.7 | 84.9 |
| C=C (C-8) | 125.4 | 124.6 |
| C=C (C-9) | 130.1 | 129.3 |
This table provides illustrative data for a model enynone to demonstrate the predictive power of DFT for NMR spectroscopy. Specific calculations would be needed for this compound.
Elucidation of Reaction Mechanisms and Transition State Energies
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving enynones. sumitomo-chem.co.jpresearchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. stackexchange.com This allows for the detailed elucidation of reaction pathways and the calculation of activation energies, which are crucial for understanding reaction rates and selectivity. sumitomo-chem.co.jp For example, DFT calculations have been used to propose plausible mechanisms for the acid-promoted transformations of enynones, identifying key cationic intermediates. researchgate.net Similarly, the mechanisms of cycloaddition reactions and organocatalytic transformations involving enynone systems have been successfully studied using DFT. mdpi.comirispublishers.com
Molecular Dynamics Simulations and Conformational Sampling
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. wikipedia.org By solving Newton's equations of motion for the atoms in a molecule, MD simulations can track the trajectories of atoms and molecules over time, offering a dynamic view of their evolution. wikipedia.orgnih.gov
Study of Dynamic Behavior and Intermolecular Interactions
For a molecule like this compound, MD simulations can reveal its dynamic behavior in different environments, such as in various solvents. These simulations can provide insights into conformational flexibility, showing how the molecule samples different shapes over time. nih.gov Furthermore, MD is invaluable for studying intermolecular interactions, such as how the enynone might interact with other molecules, including solvent molecules or reactants. ebsco.com This is particularly important for understanding reaction dynamics in solution. ebsco.com
In Silico Modeling of Reactivity, Selectivity, and Catalysis
In silico modeling encompasses a range of computational techniques used to predict and rationalize chemical reactivity and selectivity. beilstein-journals.org For enynone systems, these models can guide the design of new reactions and catalysts.
Computational approaches can be developed to automatically generate and analyze the structures of intermediates in catalytic reactions and predict the final products. beilstein-journals.org By evaluating the energy profiles of different reaction pathways, these models can rationalize the regioselectivity and stereoselectivity observed in reactions. beilstein-journals.orgdiva-portal.org For instance, in transition-metal-catalyzed reactions, in silico modeling can help to understand the role of the catalyst and ligands in controlling the reaction outcome. diva-portal.orgescholarship.org This predictive power is crucial for optimizing reaction conditions and for the rational design of more efficient and selective catalysts for transformations involving enynones. nih.gov
Application of Machine Learning and Artificial Intelligence in Enynone Research
Predictive Modeling of Enynone Reactivity and Properties
ML techniques like neural networks and graph neural networks can analyze molecular structures to forecast a range of properties. nd.edu This is crucial for tasks such as predicting the regioselectivity and stereoselectivity of reactions involving enynones, a common challenge in their synthesis and application. Furthermore, these models can predict spectroscopic data, such as NMR chemical shifts, which is essential for the structural characterization of novel enynone products. mdpi.com An example includes the development of interpretable deep learning models, such as iCVM, which has been applied to understand copper-catalyzed annulations of enynones. academictree.org
Table 1: Applications of AI/ML in Enynone Research
| Application Area | Relevance to Enynone Systems | Potential Impact |
|---|---|---|
| Reaction Prediction | Forecasting outcomes of cycloadditions, annulations, and other enynone transformations. snnu.edu.cnresearchgate.net | Accelerates the discovery of new synthetic methods and reduces experimental trial-and-error. |
| Property Prediction | Predicting NMR spectra, electronic properties, and stability of enynone derivatives. mdpi.com | Aids in the design of enynones with specific functionalities and facilitates their characterization. |
| Catalyst Design | Identifying optimal catalysts for stereoselective and regioselective enynone reactions. rug.nl | Improves the efficiency and sustainability of synthesizing complex molecules from enynone precursors. |
| Retrosynthesis | Generating novel synthetic pathways to complex target molecules incorporating enynone building blocks. chemical.aiyoutube.com | Unlocks new strategies for synthesizing valuable compounds in pharmaceuticals and materials science. |
In the realm of catalysis, which is central to many enynone transformations, AI is being used to design novel molecular catalysts. rug.nl By combining reaction simulations with machine learning algorithms, researchers can predict the performance of potential catalysts and identify structures with enhanced activity and selectivity. rug.nl This data-driven approach accelerates the discovery process, enabling the development of highly efficient catalytic systems for enynone functionalization. rug.nl
Table 2: Computational Data for Training Enynone-focused ML Models
| Data Type | Source | Utility in ML Models |
|---|---|---|
| Reaction Yields | High-Throughput Experimentation (HTE), Electronic Lab Notebooks (ELN) nd.edu | Training models to predict the efficiency of different reaction conditions for enynone synthesis. |
| Molecular Geometries | DFT, Gas Electron Diffraction rsc.org | Providing 3D structural information for graph neural networks to predict steric and electronic effects. |
| Reaction Energies | DFT Calculations (e.g., MP2/6-31G*) rsc.org | Creating datasets to train models on reaction feasibility and pathway prediction. |
| Spectroscopic Data | Experimental NMR, Calculated NMR Shifts mdpi.comscielo.br | Developing models that can predict spectra for unknown enynone compounds, aiding in structure elucidation. |
| Reaction Mechanisms | Computational Studies (e.g., transition state analysis) snnu.edu.cn | Training AI to recognize patterns in reaction pathways and predict the mechanisms of new enynone reactions. |
The continued development and application of machine learning and artificial intelligence are poised to significantly advance the field of enynone chemistry. By enabling rapid prediction of properties, optimization of reactions, and discovery of novel synthetic routes, these technologies will allow researchers to harness the full potential of these versatile chemical building blocks.
Advanced Applications of 8 Nonen 6 Yn 2 One As a Synthetic Building Block
Role in the Total Synthesis of Complex Natural Products
The intricate architectures of natural products present formidable challenges to synthetic chemists. sci-hub.se The strategic incorporation of versatile building blocks is paramount to the successful construction of these complex molecules. sci-hub.se 8-Nonen-6-yn-2-one, an enynone, possesses a unique combination of reactive functional groups that make it a valuable precursor in the synthesis of natural products. sci-hub.seacs.org
Strategic Incorporation of Enynone Moieties into Target Architectures
The enynone motif, characterized by a conjugated system of a carbon-carbon double bond, a carbon-carbon triple bond, and a ketone, offers multiple sites for chemical transformations. researchgate.net This functionality allows for the construction of complex molecular skeletons through various cycloaddition and functionalization reactions. researchgate.net The reactivity of the enynone can be finely tuned by the substituents, enabling regioselective reactions. acs.org For instance, in the synthesis of complex polycyclic systems, the enynone can act as a dienophile or a Michael acceptor, facilitating the formation of new rings and stereocenters. The strategic placement of the this compound unit within a synthetic intermediate allows for subsequent elaborations to achieve the target natural product architecture.
Synthesis of Key Intermediates for Natural Product Derivatization
The modification of natural products to enhance their biological activity or to probe their mechanism of action often requires the introduction of specific chemical handles. This compound can be utilized to synthesize key intermediates that are later incorporated into the natural product scaffold. For example, the enynone functionality can be transformed into various heterocyclic systems or functionalized chains, which can then be appended to a natural product core. This approach allows for the creation of a library of derivatives with diverse pharmacological profiles.
Precursors for the Synthesis of Diverse Biologically Relevant Scaffolds
The development of novel synthetic methodologies to access biologically important molecular frameworks is a cornerstone of medicinal chemistry. This compound serves as a versatile starting material for the construction of a wide array of these scaffolds, including various heterocyclic compounds.
Construction of Heterocyclic Compounds (e.g., Pyrrolo[2,1-a]isoquinolines, Pyrazoles, Thiazolines)
The enynone moiety of this compound is an excellent precursor for a variety of cyclization reactions to form heterocyclic rings.
Pyrrolo[2,1-a]isoquinolines: These nitrogen-containing fused heterocyclic systems are found in numerous natural alkaloids with a range of biological activities, including antitumor and antiviral properties. nih.gov The synthesis of pyrrolo[2,1-a]isoquinolines can be achieved through domino reactions involving 2-aryl-pyrrolidines and alkynes, a process where an enynone like this compound could serve as the alkyne component. nih.govrsc.org Catalyst- and additive-free annulation of ynediones with (iso)quinoline N-oxides also provides a route to these structures. acs.org
Pyrazoles: Pyrazole (B372694) derivatives are known for their extensive pharmaceutical applications. mdpi.com The cyclocondensation of cross-conjugated enynones with hydrazines provides a regioselective pathway to synthesize pyrazole derivatives. acs.orgnih.gov The reaction outcome can be controlled by the substituents on the enynone and the nature of the hydrazine (B178648) used. acs.orgacs.org This method is advantageous due to its simplicity, high yields, and the fact that it often does not require special conditions like high temperatures or catalysts. nih.gov
Thiazolines: Thiazoline (B8809763) rings are present in a variety of bioactive natural products and are important scaffolds in medicinal chemistry. nih.gov The synthesis of thiazolines can be accomplished through various methods, including the cyclodesulfhydration of N-thioacyl-2-mercaptoethylamine derivatives. uni-halle.de Enynones can be precursors to intermediates that undergo reactions to form the thiazoline ring. For example, a copper-catalyzed one-pot synthesis of fully substituted dihydrothiophenes and thiophenes from thioamides and enynones has been developed. researchgate.net
| Heterocyclic Compound | Synthetic Strategy | Key Features |
| Pyrrolo[2,1-a]isoquinolines | Domino reaction of 2-aryl-pyrrolidines and alkynes | Forms complex fused systems efficiently. nih.govrsc.org |
| Annulation of ynediones with (iso)quinoline N-oxides | Catalyst- and additive-free conditions. acs.org | |
| Pyrazoles | Cyclocondensation of enynones with hydrazines | Regioselective, high yields, simple purification. acs.orgnih.gov |
| Thiazolines | Copper-catalyzed reaction of thioamides and enynones | One-pot synthesis of substituted dihydrothiophenes. researchgate.net |
Synthesis of Rigid Scaffolds for Mechanistic Biological Research
Rigid molecular scaffolds are crucial tools for probing biological mechanisms, as they can hold pharmacophoric elements in well-defined spatial orientations. The enynone structure of this compound provides a basis for constructing such rigid frameworks. The conjugated system can be incorporated into larger, more constrained ring systems through various cycloaddition and annulation strategies. These rigid scaffolds can then be functionalized with specific groups to interact with biological targets, allowing for a detailed study of structure-activity relationships. The defined geometry of these molecules helps to minimize conformational ambiguity, leading to a clearer understanding of the molecular interactions driving biological activity.
Utility in Materials Science and Polymer Chemistry
The unique electronic and structural features of enynones like this compound also lend themselves to applications in materials science and polymer chemistry. The conjugated π-system can impart interesting photophysical and electronic properties to materials. For instance, pyrazoles synthesized from enynones have been shown to possess fluorescent properties. nih.gov
In polymer chemistry, the double and triple bonds of the enynone can participate in polymerization reactions. This allows for the incorporation of the enynone unit into polymer backbones or as pendant groups, potentially leading to materials with novel thermal, mechanical, or optical properties. The reactivity of the ketone group offers further opportunities for post-polymerization modification, enabling the tuning of the polymer's properties for specific applications, such as in the development of functional coatings or advanced composites. mdpi.commdpi.com
Design and Synthesis of Conjugated Organic Materials
Conjugated organic materials are characterized by alternating single and multiple bonds, which results in a delocalized π-electron system responsible for their unique electronic and photophysical properties. nih.gov The enyne moiety within this compound is a classic precursor for creating larger, highly conjugated systems. researchgate.netresearchgate.net
The terminal alkyne and alkene groups can participate in a variety of transition-metal-catalyzed cross-coupling reactions, which are foundational for the synthesis of π-conjugated molecules and polymers. rsc.org For instance, the alkyne can undergo Sonogashira-Hagihara coupling with aryl halides to extend the conjugated system. researchgate.net Similarly, Glaser-Hay coupling can be used to dimerize the alkyne, creating conjugated diyne structures that are vital components in functional materials. acs.org
The general strategies for utilizing an enyne building block like this compound include:
Palladium-Catalyzed Cross-Coupling: Reactions such as Sonogashira, Heck, and Stille couplings can link the enyne monomer with other aromatic or vinyl units. This step-growth approach allows for the precise construction of oligomers and polymers with predictable lengths and properties. researchgate.net
Cycloaddition and Annulation Reactions: The enyne framework is a suitable partner in various cycloaddition reactions. For example, [4+2] cross-benzannulation with diynes can produce complex, multi-ring aromatic structures. mdpi.com These reactions are powerful tools for creating rigid, planar, and highly conjugated polycyclic compounds from acyclic precursors. nih.govrsc.org
Oxidative Coupling: Transition-metal-catalyzed oxidative coupling can facilitate C-H activation and annulation, leading to the formation of fused aromatic systems from alkyne monomers. researchgate.net
The ketone functionality at the C-2 position adds another layer of utility. It can be used to tune the electronic properties of the final material or as a reactive handle for attaching the conjugated system to surfaces or other molecules. The electron-withdrawing nature of the carbonyl group can influence the HOMO/LUMO energy levels of the resulting conjugated material, which is critical for applications in organic electronics.
Below is a table illustrating the hypothetical effect of extending conjugation on the photophysical properties of materials derived from an enyne ketone building block.
| Derivative Structure | Synthetic Strategy | Hypothetical λmax (nm) | Potential Application |
| Dimer via Alkyne Coupling | Glaser-Hay Coupling | 350-380 | UV-Absorber, OLED Host |
| Arylene-Ethynylene Polymer | Sonogashira Polycondensation | 420-470 | Organic Photovoltaics (OPV), OFETs |
| Fused Polycyclic Aromatic | [4+2] Cross-Benzannulation | 480-550 | Organic Field-Effect Transistors (OFETs) |
Building Blocks for Functional Polymers and Macromolecules
The distinct reactive sites on this compound allow it to be incorporated into polymeric structures through various polymerization techniques, yielding materials with unique functionalities. nih.govrsc.org
Enyne Metathesis Polymerization: Enyne metathesis is a powerful tool for constructing polymers. mdpi.comresearchgate.net In a process known as cascade metathesis polymerization, the terminal alkene of the enyne can react via a ruthenium-carbene catalyst to initiate a chain-growth polymerization that incorporates both the alkene and alkyne moieties into the polymer backbone. nih.govresearchgate.net This method can produce highly structured polymers with repeating 1,3-diene units. The living nature of some of these polymerizations allows for the synthesis of block copolymers with well-defined molecular weights and low dispersity. rsc.org
Post-Polymerization Modification: The ketone group in this compound is a key feature for creating "functional" polymers. Once the polymer backbone is formed using the enyne portion of the molecule, the pendant ketone groups along the chain are available for further chemical transformation. This post-polymerization modification allows for the introduction of a wide array of functional groups, tailoring the polymer's properties for specific applications. For example, the ketone can be converted into:
Hydrophilic groups (e.g., alcohols via reduction) to alter solubility.
Chiral centers for applications in asymmetric catalysis.
Cross-linking sites to control the mechanical properties of the material.
Bioconjugation handles (e.g., oximes or hydrazones) to attach biological molecules.
The table below summarizes potential polymerization methods for an enyne ketone monomer and the properties of the resulting polymers.
| Polymerization Method | Catalyst/Initiator | Resulting Polymer Structure | Key Features & Potential Properties |
| Cascade Enyne Metathesis | Grubbs-type Ru Catalyst | Poly(1,3-diene) backbone with pendant ketone side chains | Controlled molecular weight; High glass transition temp (Tg) from rigid backbone; Degradable under specific conditions. rsc.org |
| Three-Component Polymerization | Palladium Catalyst | Sequentially ordered copolymer with enyne units | High degree of structural control; Potential for liquid crystalline or electroconductive properties. researchgate.net |
| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Vinyl-type polymer with pendant alkynyl-ketone groups | High molecular weight; Functional side chains available for cross-linking or modification. |
The development of polymers from bio-based feedstocks that contain inherent functionalities is a growing area of research. rsc.org While this compound is not directly biomass-derived, its use in controlled polymerization and facile functionalization aligns with modern strategies for creating advanced, sustainable materials with precisely engineered properties. rsc.org
Future Perspectives and Emerging Research Avenues in 8 Nonen 6 Yn 2 One Chemistry
Innovations in Green and Sustainable Enynone Synthesis
The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis of enynones like 8-nonen-6-yn-2-one is no exception. Future research will likely prioritize the development of more sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of innovation are expected to include:
Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. This can be achieved through the development of novel catalytic systems that promote high-yield, low-waste transformations.
Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of this compound and its derivatives will be a significant step towards sustainability.
Greener Solvents: The use of hazardous organic solvents is a major environmental concern. Research into utilizing water, supercritical fluids, or bio-based solvents for enynone synthesis is anticipated to grow. nih.gov For instance, the thiol-yne Michael addition, a reaction relevant to enynone chemistry, has been shown to be efficient in water and other green solvents like polyethylene (B3416737) glycol (PEG). nih.gov
Catalysis: The development of highly efficient and recyclable catalysts, including those based on earth-abundant metals or even metal-free systems, will be crucial.
| Green Chemistry Principle | Application in Enynone Synthesis |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |
| Use of Renewable Feedstocks | Investigating biomass as a source for starting materials. |
| Safer Solvents and Auxiliaries | Utilizing water, supercritical CO2, or biodegradable solvents. nih.gov |
| Catalysis | Developing highly active and selective catalysts to minimize waste and energy use. |
Discovery of Unprecedented Reactivity and Tandem Transformations
The unique electronic and structural features of this compound, with its conjugated enone and alkyne moieties, provide a rich playground for discovering novel chemical reactions. Future research will likely focus on uncovering unprecedented reactivity patterns and developing powerful tandem or cascade reactions.
Emerging research directions include:
Novel Cycloadditions: Investigating new modes of cycloaddition reactions beyond the well-established Diels-Alder and Pauson-Khand reactions could lead to the synthesis of novel polycyclic frameworks.
Radical-Mediated Transformations: The vinyl radical, a highly reactive intermediate, can be generated from alkynes and participate in a variety of transformations. rsc.org Exploring the generation and subsequent reactions of vinyl radicals derived from this compound could open up new synthetic avenues. rsc.org
Tandem Reactions: Designing one-pot multi-step reactions, where a single catalyst or a set of compatible catalysts orchestrate a series of transformations, is a highly efficient synthetic strategy. Future work will likely focus on developing tandem sequences that leverage the dual reactivity of the enone and alkyne functionalities in this compound to rapidly build molecular complexity. For example, a gold-catalyzed cycloisomerization followed by an oxidative nitrogen insertion has been used to synthesize masked 2-pyridones from 1,3-enynyl esters in a one-pot fashion. acs.org
Selective Functionalization: Developing methods for the highly selective functionalization of either the alkene, alkyne, or carbonyl group of this compound will be crucial for its application in complex molecule synthesis.
Synergistic Integration of Experimental and Computational Chemistry
The combination of experimental and computational chemistry has become an indispensable tool in modern chemical research. This synergy is expected to play an increasingly important role in advancing the understanding and application of this compound chemistry.
Key areas of integration include:
Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms, transition states, and intermediates that are often difficult to probe experimentally. acs.org This understanding can guide the optimization of reaction conditions and the design of more efficient catalysts.
Predicting Reactivity and Selectivity: Computational models can be used to predict the outcome of reactions, including regioselectivity and stereoselectivity. This predictive power can help to prioritize experimental efforts and accelerate the discovery of new reactions.
In Silico Design of Novel Catalysts and Substrates: Computational screening can be employed to identify promising new catalysts or to design substrates with tailored reactivity for specific transformations.
Data-Driven Discovery: The integration of machine learning and artificial intelligence with large experimental and computational datasets holds the potential to uncover hidden patterns and predict novel reactivity, accelerating the pace of discovery in enynone chemistry. d-nb.info
| Area of Integration | Role of Computational Chemistry | Role of Experimental Chemistry |
| Reaction Mechanism | Elucidate transition states and intermediates. acs.org | Validate computational predictions through kinetic studies and intermediate trapping. |
| Reactivity Prediction | Forecast regioselectivity and stereoselectivity. | Synthesize predicted products and confirm structures. |
| Catalyst Design | Screen virtual libraries of potential catalysts. | Synthesize and test the most promising catalyst candidates. |
| New Reaction Discovery | Predict novel reaction pathways and products. | Experimentally verify and develop new synthetic methodologies. |
Exploration of New Chemical Space Enabled by Enynone Methodologies
The unique reactivity of this compound and related enynones provides access to a diverse range of molecular architectures, thereby enabling the exploration of new regions of chemical space. chemrxiv.orgresearchgate.netmit.eduqucosa.de This is particularly relevant for the discovery of new bioactive molecules and functional materials. researchgate.netemolecules.com
Future research in this area will likely focus on:
Diversity-Oriented Synthesis: Utilizing this compound as a versatile starting material in diversity-oriented synthesis campaigns to generate libraries of complex and structurally diverse molecules for biological screening.
Synthesis of Natural Product Analogs: The structural motifs accessible from enynone transformations are often found in natural products. researchgate.net Developing synthetic routes to novel analogs of biologically active natural products could lead to the discovery of new therapeutic agents.
Development of Functional Materials: The conjugated systems present in many of the products derived from this compound suggest potential applications in materials science, such as organic electronics and photonics. acs.org
Fragment-Based Drug Discovery: The smaller, functionalized molecules that can be readily prepared from this compound can serve as valuable fragments in fragment-based drug discovery programs.
The continued exploration of the chemistry of this compound promises to yield not only a deeper understanding of fundamental chemical reactivity but also a host of new synthetic methodologies with broad applications in science and technology. The synergistic efforts in green chemistry, reaction discovery, computational modeling, and the exploration of new chemical space will undoubtedly shape the future of this exciting field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
